Cyflufenamid
Overview
Description
Cyflufenamid is a fungicide that has been approved for use in various countries, including Italy, for the control of powdery mildew in crops such as melon and zucchini. It is known for its efficacy against a range of plant-pathogenic fungi and is particularly effective against powdery mildew caused by Podosphaera xanthii, a major causal agent of cucurbit powdery mildew . Cyflufenamid belongs to a new class of fungicides called amidoximes and has a unique mode of action that differs from those of commercial fungicides .
Synthesis Analysis
While the provided data does not include direct information on the synthesis of cyflufenamid, it is worth noting that the development of methods for the synthesis of complex organic molecules, such as phenanthridines, can be relevant for the synthesis of various fungicides. For instance, the synthesis of 6-(trifluoromethyl)phenanthridines through oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3 under metal-free conditions represents a mild and efficient method for forming C-CF3 bonds, which could be a valuable step in the synthesis of fluorinated organic compounds like cyflufenamid .
Molecular Structure Analysis
Cyflufenamid's molecular structure is characterized by the presence of a trifluoromethyl group and a phenyl-acetamide moiety. The compound, (Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(trifluoromethyl)benzyl]-2-phenylacetamide, exhibits a complex structure that is likely responsible for its unique mode of action and high efficacy against fungal pathogens .
Chemical Reactions Analysis
The photolysis of cyflufenamid in various solvents has been studied, revealing that it undergoes first-order kinetics and that factors such as solvent type, pH, and the presence of catalysts like TiO2 can influence the rate of photolysis. A main photolytic product of cyflufenamid was identified as N-cyclopropoxy-2,3-difluoro-6-(trifluoromethyl)benzamide, suggesting that cleavage of the amido bond is a likely pathway during photolysis .
Physical and Chemical Properties Analysis
Cyflufenamid has been shown to have excellent preventive, curative, and long residual activities against powdery mildew. It also exhibits translaminar and vapor phase activities, which contribute to its high performance in the field. The compound is effective at low concentrations and has been found to be moderately hazardous according to hygienic classification, with the liver being the primary target organ for its action . Analytical methods such as gas chromatography-negative chemical ionization mass spectrometry have been developed to detect and quantify residues of cyflufenamid in food crops like carrots, indicating the importance of monitoring its levels for food safety10.
Relevant Case Studies
Resistance to cyflufenamid has been reported in Italy, where declines in its efficacy were observed due to the development of resistant strains of Podosphaera xanthii. This highlights the need for resistance management strategies to prevent the development of fungicide-resistant strains . Additionally, the European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) for cyflufenamid, and while no apparent risk to consumers was identified, some MRL proposals still require further consideration by risk managers .
Scientific Research Applications
Resistance to Cyflufenamid in Powdery Mildew
Cyflufenamid, a fungicide, has been used to control powdery mildew, particularly in melon and zucchini. However, research has shown the development of resistance to cyflufenamid in Podosphaera xanthii, a major causative agent of cucurbit powdery mildew. This resistance development emphasizes the need for resistance management strategies in agricultural practices (Pirondi et al., 2014).
Fungicidal Activities Against Various Pathogens
Cyflufenamid has demonstrated significant fungicidal activities against a range of plant-pathogenic fungi. Its effectiveness in controlling powdery mildew caused by various pathogens and in inhibiting the development of critical fungal structures like haustoria, colonies, and spores has been noted. Moreover, it has shown effectiveness against Monilinia fructicola, a pathogen affecting stone fruits (Haramoto et al., 2006).
Control Efficacy in Agricultural Production
In field trials, cyflufenamid has shown high efficacy in controlling powdery mildew in various crops at low dosages. Its properties like preventive, curative, long residual, translaminar, and vapor phase activities contribute to its high performance in the field, especially against brown rot in stone fruits (Haramoto et al., 2006).
Development and Classification as a Novel Fungicide
Cyflufenamid, developed by Nippon Soda Co., Ltd., belongs to a new class of fungicides, amidoximes. It has a unique biological mode of action distinct from other commercial fungicides and has been effective against powdery mildew and brown rot of stone fruits. Its development also includes strategies to manage resistance risk (Shinsuke et al., 2007).
Photolysis in Liquid Media
Research on the photolysis of cyflufenamid in various solvents and water has been conducted. Factors such as initial concentration, type of solvent, pH, and presence of catalysts like TiO2 have been studied to understand their impact on the photolysis rate of cyflufenamid. This study is crucial for understanding the environmental behavior and degradation of cyflufenamid (Zheng et al., 2018).
Residue Determination in Foodstuffs
The detection of cyflufenamid residues in food is vital for ensuring food safety. Studies have focused on developing methods for identifying cyflufenamid residues in various foodstuffs, using techniques like HPLC-MS/MS and gas chromatography. These methods are crucial for routine analysis in commercial agricultural products (Liu et al., 2021).
Maximum Residue Levels and Regulation
Regulatory studies have been conducted to establish and modify maximum residue levels (MRLs) for cyflufenamid in various crops like blackberries, raspberries, and hops. These studies ensure that the use of cyflufenamid in agricultural practices does not pose a risk to consumer health (Bellisai et al., 2021).
Safety And Hazards
Cyflufenamid is moderately toxic to aquatic organisms, but less so to birds and honeybees . It is harmful if inhaled and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling Cyflufenamid .
Future Directions
Cyflufenamid is currently approved for use and its registration is set to expire on 31/03/2024 . It is used on some minor crops and its projected or potential use cannot be predicted at this time . As with all pesticides, its continued use will depend on regulatory reviews and the development of resistance among target pests .
properties
IUPAC Name |
N-[(Z)-N-(cyclopropylmethoxy)-C-[2,3-difluoro-6-(trifluoromethyl)phenyl]carbonimidoyl]-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F5N2O2/c21-15-9-8-14(20(23,24)25)17(18(15)22)19(27-29-11-13-6-7-13)26-16(28)10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMXQHFNODYQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON=C(C2=C(C=CC(=C2F)F)C(F)(F)F)NC(=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CO/N=C(/C2=C(C=CC(=C2F)F)C(F)(F)F)\NC(=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F5N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431727 | |
Record name | Cyflufenamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyflufenamid | |
CAS RN |
180409-60-3 | |
Record name | Cyflufenamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180409-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyflufenamid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180409603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyflufenamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYFLUFENAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79ID05OQ82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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